

Preclinical Profile of Labuxtinib (THB335): An In-Depth Technical Overview

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Compound of Interest

Compound Name: *Labuxtinib*

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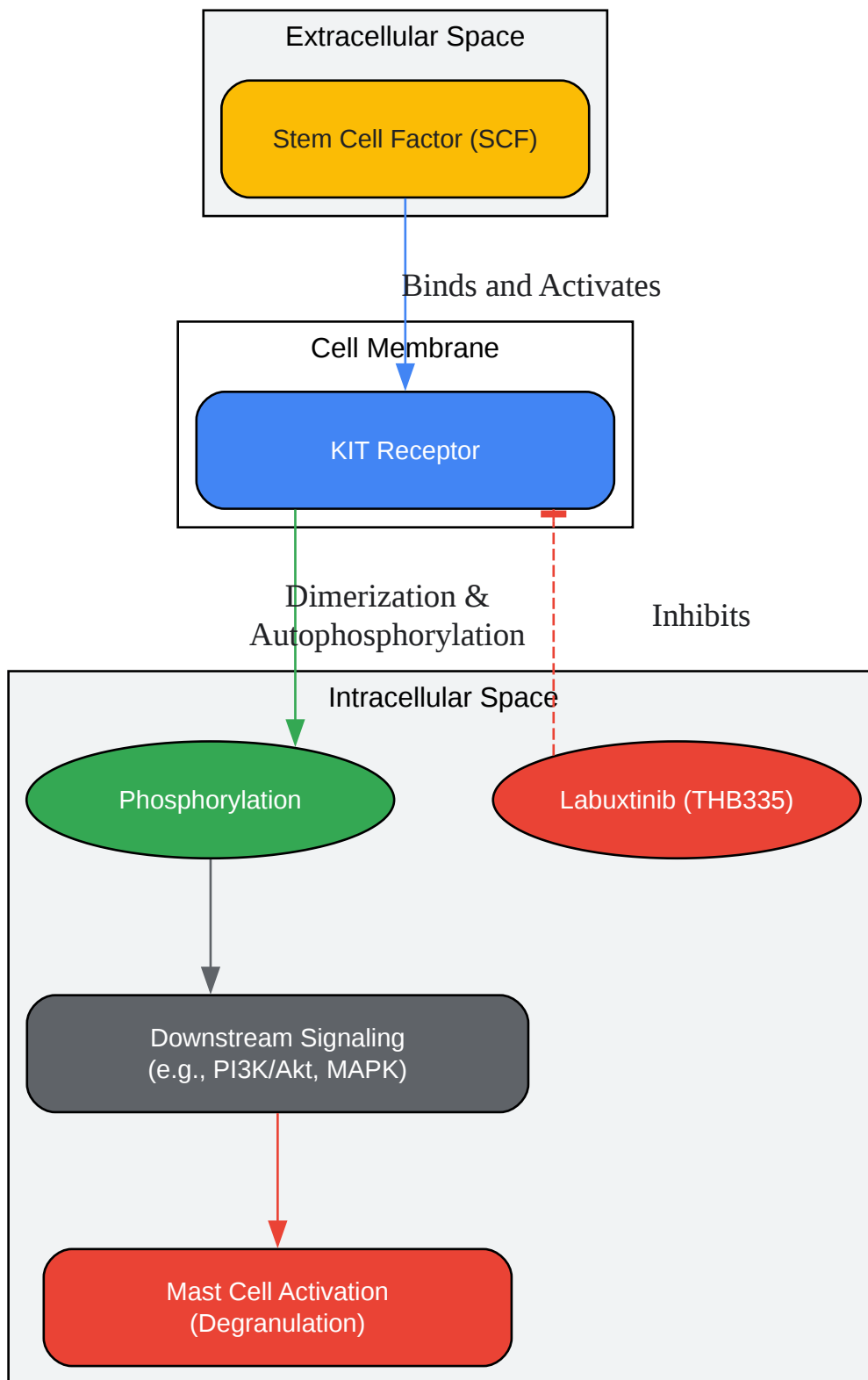
Introduction

Labuxtinib, proposed as the International Nonproprietary Name (INN) for the compound THB335, is an orally administered, selective, small molecule inhibitor of the KIT tyrosine kinase.[1][2][3] Developed by Third Harmonic Bio, **Labuxtinib** has been investigated for its therapeutic potential in mast cell-mediated inflammatory diseases.[4] This technical guide provides a comprehensive summary of the available preclinical and early clinical data on **Labuxtinib**, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile as derived from Phase 1 clinical studies in healthy volunteers. Due to the limited availability of public preclinical data from traditional animal models, this document places significant emphasis on the detailed findings from these initial human trials, which serve as a critical translational data set.

Mechanism of Action: Targeting the KIT Signaling Pathway

Labuxtinib is a potent inhibitor of the KIT receptor, a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and activation of mast cells.[4][5] By binding to the intracellular tyrosine kinase domain of KIT, **Labuxtinib** blocks the downstream signaling cascades that lead to mast cell activation and the subsequent release of inflammatory mediators.

The following diagram illustrates the simplified KIT signaling pathway and the inhibitory action of **Labuxtinib**.



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Caption: Simplified KIT Signaling Pathway and Mechanism of **Labuxtinib** Inhibition.

Preclinical and Phase 1 Clinical Data

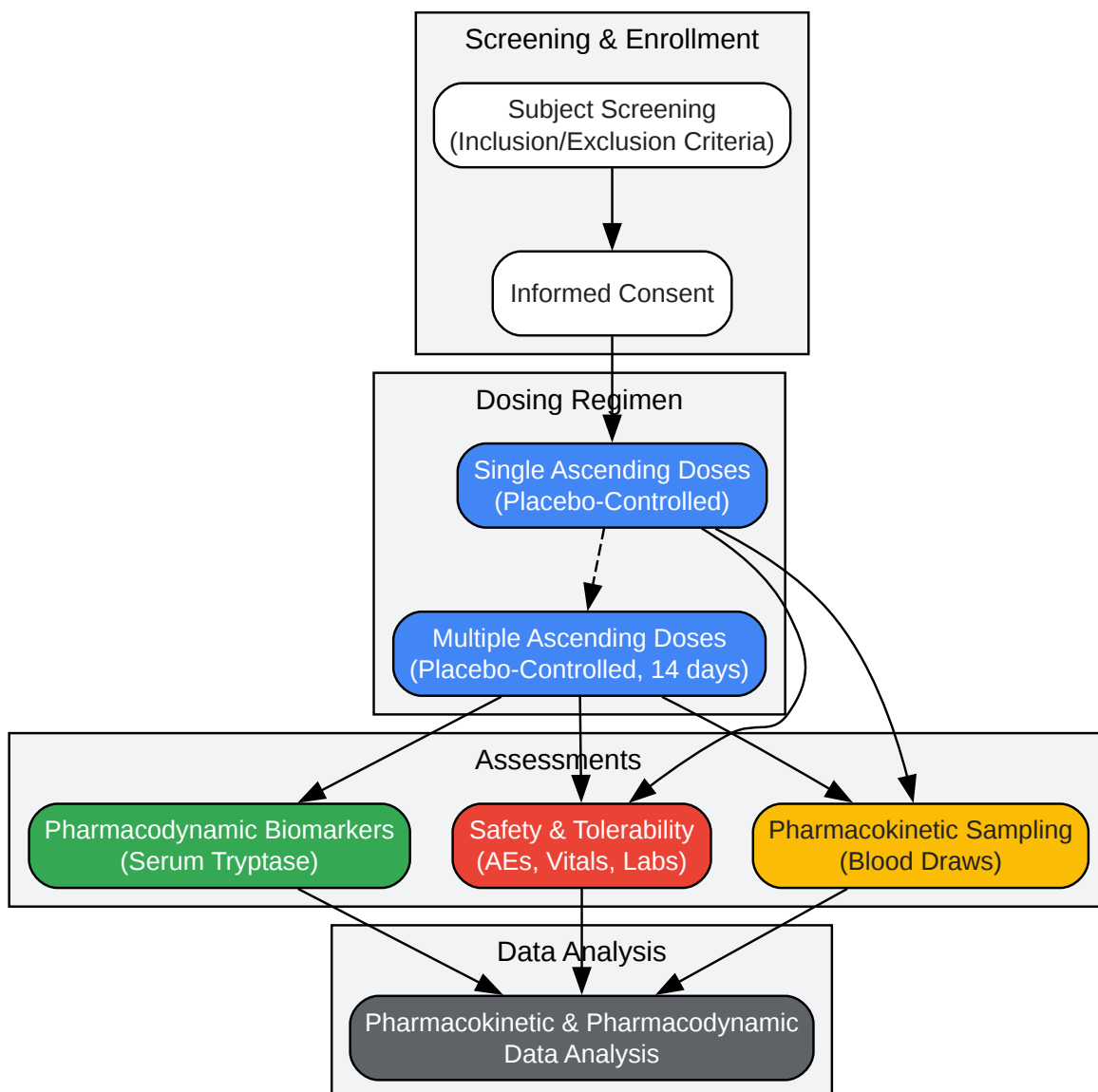
While detailed preclinical studies in animal models are not extensively published, the Phase 1 clinical trials in healthy volunteers provide valuable insights into the profile of **Labuxtinib**.

Table 1: Summary of Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies[6]

Study Design	Population	Dose Levels Evaluated	Key Objectives
Single Ascending Dose (SAD)	Healthy Volunteers (n=48)	21 mg, 41 mg, 82 mg, 164 mg, 205 mg	Safety, Tolerability, Pharmacokinetics
Multiple Ascending Dose (MAD)	Healthy Volunteers (n=32)	21 mg, 41 mg, 82 mg, 205 mg (once daily for 14 days)	Safety, Tolerability, Pharmacokinetics, Pharmacodynamics (Tryptase Reduction)

Experimental Protocol: Phase 1 SAD/MAD Study

The experimental workflow for a typical Phase 1 study, as conducted for **Labuxtinib**, is outlined below.



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Caption: General Experimental Workflow for a Phase 1 SAD/MAD Clinical Trial.

Pharmacokinetics

Pharmacokinetic analyses from the Phase 1 studies revealed key characteristics of **Labuxtinib**.

Table 2: Summary of Labuxtinib Pharmacokinetic Parameters in Healthy Volunteers[6][7][8]

Parameter	Finding	Implication
Half-life ($t_{1/2}$)	Approximately 40 hours	Supports once-daily dosing regimen.[6][7][8]
Exposure	Dose-dependent increases observed across all SAD and MAD cohorts.[6]	Predictable pharmacokinetic profile with increasing doses.
Food Effect	A mild positive food effect was observed at the 21 mg dose level.[6]	Administration with food may slightly increase exposure.
Metabolism	Clinical metabolic profile is consistent with the nonclinical profile, with no evidence of reactive intermediates.[6][9]	Potentially lower risk of metabolism-related toxicity.

Pharmacodynamics

The pharmacodynamic activity of **Labuxtinib** was assessed by measuring the reduction in serum tryptase, a biomarker of mast cell activation.

Table 3: Summary of Labuxtinib Pharmacodynamic Effects in Healthy Volunteers[6][10][11]

Biomarker	Dose Cohorts (MAD)	Mean Reduction from Baseline (Day 15)
Serum Tryptase	21 mg, 41 mg, 82 mg, 205 mg	Ranged from 13% to 84% in a dose-dependent manner.[6][10]
Serum Tryptase	100 mg (new capsule formulation)	85% reduction.[11]

Safety and Tolerability

Labuxtinib was generally reported to be safe and well-tolerated in Phase 1 clinical trials.

Table 4: Summary of Safety Findings for Labuxtinib in Healthy Volunteers[\[5\]](#)[\[6\]](#)[\[7\]](#)

Adverse Event Profile	Details
General Tolerability	Generally safe and well-tolerated in SAD cohorts. [5]
Dose-Dependent Adverse Events	Hair color change, and reductions in hemoglobin and neutrophil counts were observed in MAD cohorts, consistent with KIT biology. These events were largely dose-dependent and resolved during the follow-up period. [6]
Transaminase Elevations	Isolated, transient, and asymptomatic transaminase elevations were observed in a few subjects in the MAD cohorts, including in subjects who received a placebo. These were not considered to be drug-related by the investigators. [5] [10]

Conclusion

The available data, primarily from Phase 1 clinical studies, indicate that **Labuxtinib** (THB335) is a potent and selective oral KIT inhibitor with a pharmacokinetic profile supportive of once-daily dosing. The dose-dependent reduction in serum tryptase provides evidence of target engagement and pharmacodynamic activity. The safety profile observed in healthy volunteers appears manageable, with on-target effects consistent with KIT inhibition. While the lack of extensive public preclinical data from animal models is a limitation, the early human data provide a strong foundation for its potential therapeutic application in mast cell-driven diseases. Further clinical development will be necessary to fully elucidate the efficacy and safety of **Labuxtinib** in patient populations. As of early 2025, Third Harmonic Bio has announced plans to liquidate and sell the THB335 asset, the future development of which will depend on a potential acquirer.[\[5\]](#)[\[11\]](#)

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